![molecular formula C19H12N2O3 B14641098 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl- CAS No. 55240-59-0](/img/structure/B14641098.png)
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl- is a heterocyclic compound with a unique structure that combines pyrrolo and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the hydrolysis and intramolecular heterocyclization of vicinal substituents in pyrid-2-one compounds can be employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
作用機序
The mechanism of action of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved may include signal transduction pathways that regulate cell proliferation, migration, and apoptosis .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar pyrrolo-pyridine structure but differs in the position of the nitrogen atoms and functional groups.
1H-Pyrazolo[3,4-b]pyridine: Another related compound with a pyrazolo ring fused to a pyridine ring.
Uniqueness
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl- is unique due to its specific arrangement of functional groups and the presence of both pyrrolo and pyridine rings
特性
CAS番号 |
55240-59-0 |
|---|---|
分子式 |
C19H12N2O3 |
分子量 |
316.3 g/mol |
IUPAC名 |
7-hydroxy-2,6-diphenylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C19H12N2O3/c22-17-15-14(11-20-16(17)12-7-3-1-4-8-12)18(23)21(19(15)24)13-9-5-2-6-10-13/h1-11,22H |
InChIキー |
BRLXLNOXONFZJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=C2O)C(=O)N(C3=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


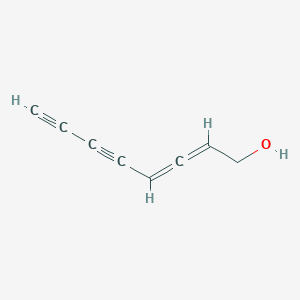
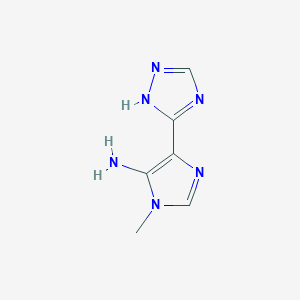
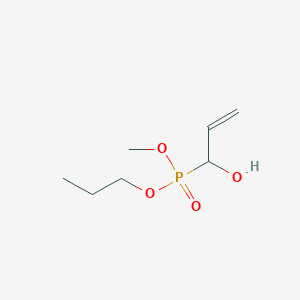
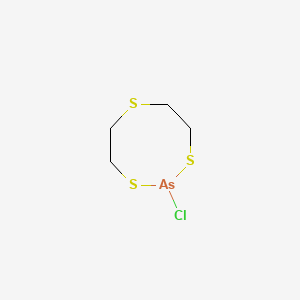
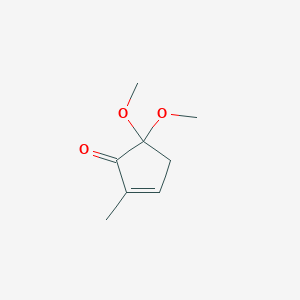
![2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene](/img/structure/B14641061.png)


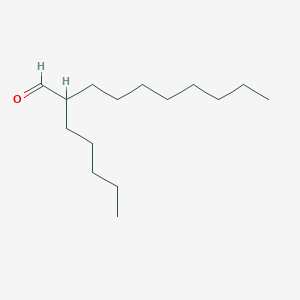
![1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene](/img/structure/B14641076.png)
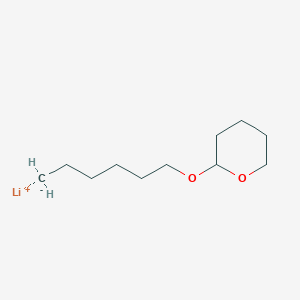
![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)


